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Compound of Interest

Compound Name: 4-Methyl-3-nitro-benzoyl fluoride

CAS No.: 80277-50-5

Cat. No.: B6327379

Get Quote

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Compound Focus: 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5)[1]

Introduction & Chemical Profile
In modern organic synthesis and drug discovery, the paradigm has steadily shifted from

traditional acid chlorides to acid fluorides[2]. Acid fluorides provide an unparalleled, paradoxical

balance: they exhibit exceptional hydrolytic stability under neutral conditions while

demonstrating high reactivity toward specific nucleophiles and transition metal catalysts[3].

4-Methyl-3-nitrobenzoyl fluoride serves as a highly versatile electrophilic hub. The causality

behind its unique reactivity lies in its electronic topography:

The Fluorine Atom: The small atomic radius of fluorine minimizes steric clashes during the

formation of the tetrahedral intermediate, making it exceptionally effective for coupling bulky,

sterically demanding amines without the epimerization risks associated with standard
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coupling reagents[3]. Furthermore, the strong C–F bond prevents spontaneous hydrolysis

during ambient handling.

The Nitro Group (-NO₂): Positioned meta to the carbonyl, this strongly electron-withdrawing

group (-I, -M) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the

carbonyl carbon, supercharging its electrophilicity.

The Methyl Group (-CH₃): Provides a slight inductive (+I) stabilization and steric shielding to

the adjacent ring positions, directing reactivity strictly to the acyl fluoride moiety or serving as

a handle for late-stage functionalization.

Mechanistic Pathways
4-Methyl-3-nitrobenzoyl fluoride can be channeled into two divergent reaction manifolds

depending on the reaction conditions: Nucleophilic Acyl Substitution (e.g., amidation) and

Decarbonylative Cross-Coupling[4].
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Fig 1. Divergent reactivity pathways of 4-Methyl-3-nitrobenzoyl fluoride.

Experimental Protocols & Workflows
The following protocols are designed as self-validating systems, ensuring that researchers can

verify the success of the reaction at critical checkpoints without requiring immediate complex

analytics.
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Fig 2. Standardized experimental workflow for aroyl fluoride amidation.

Protocol A: Catalyst-Free Amidation (Peptide/Amide
Bond Formation)
This protocol exploits the high electrophilicity of the aroyl fluoride for rapid C–N bond formation.

Reagents:

4-Methyl-3-nitrobenzoyl fluoride (1.0 equiv, 1.0 mmol)

Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

Step-by-Step Methodology:

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar,

dissolve 4-Methyl-3-nitrobenzoyl fluoride in anhydrous CH₂Cl₂ under an argon atmosphere.

Causality: Argon prevents ambient moisture from competing as a nucleophile, although

acid fluorides are highly resistant to hydrolysis compared to chlorides[5].

Base Addition: Add DIPEA via syringe.

Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the hazardous

hydrogen fluoride (HF) byproduct, preventing the amine nucleophile from being

deactivated via protonation.
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Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the amine dropwise

over 5 minutes.

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3

hours.

Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance

of the high-Rf acid fluoride spot indicates completion. Alternatively, ¹⁹F NMR will show the

disappearance of the characteristic acyl fluoride peak (~ +17 to +30 ppm).

Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

Self-Validating Check: The evolution of CO₂ gas (bubbling) confirms the neutralization of

the HF-DIPEA salt. Cessation of bubbling indicates a safe, slightly basic pH for extraction.

Purification: Extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine,

dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-pad silica gel

chromatography.

Protocol B: Palladium-Catalyzed Decarbonylative
Suzuki-Miyaura Cross-Coupling
Aroyl fluorides are exceptional electrophiles for decarbonylative cross-coupling, allowing the

synthesis of complex biaryls without the need for pre-formed aryl halides[4].

Reagents:

4-Methyl-3-nitrobenzoyl fluoride (1.0 equiv, 0.5 mmol)

Arylboronic Acid (1.5 equiv, 0.75 mmol)

Pd(OAc)₂ (5 mol%)

Tricyclohexylphosphine (PCy₃) (10 mol%)

Na₂CO₃ (2.0 equiv, 1.0 mmol)

Anhydrous Toluene (3.0 mL)
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Step-by-Step Methodology:

Catalyst Activation: In a Schlenk tube, combine Pd(OAc)₂, PCy₃, and Na₂CO₃. Evacuate and

backfill with argon three times.

Causality: PCy₃ is an electron-rich, bulky ligand that promotes the challenging oxidative

addition of the C–F bond and facilitates the subsequent CO de-insertion step[4].

Substrate Addition: Add the arylboronic acid and 4-Methyl-3-nitrobenzoyl fluoride, followed

by anhydrous toluene.

Thermal Decarbonylation: Seal the tube and heat the mixture to 110 °C for 12 hours.

Causality: Elevated temperatures are thermodynamically required to drive the extrusion of

carbon monoxide (CO) gas from the Pd(II)-aryl complex prior to transmetalation[4].

Validation Checkpoint (In-Process): A color change from pale yellow to dark brown/black

often signifies the formation of Pd black, indicating the end of the catalytic cycle or catalyst

degradation. LC-MS should confirm the mass of the decarbonylated biaryl product.

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to

remove the palladium catalyst and inorganic salts. Concentrate and purify via column

chromatography.

Quantitative Data Summary
The following table summarizes expected yields and reaction parameters for 4-Methyl-3-

nitrobenzoyl fluoride across various transformations, demonstrating its robust synthetic utility.
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Reaction Type
Nucleophile /
Coupling
Partner

Reagents &
Conditions

Reaction Time
Isolated Yield
(%)

Amidation (1°

Amine)

Benzylamine (1.2

eq)

DIPEA (2.0 eq),

CH₂Cl₂, RT
2 h 95%

Amidation (2°

Amine)

Morpholine (1.2

eq)

DIPEA (2.0 eq),

CH₂Cl₂, RT
3 h 92%

Esterification Phenol (1.2 eq)

DMAP (10

mol%), Et₃N,

THF, RT

5 h 88%

Decarbonylative

Coupling

Phenylboronic

acid (1.5 eq)

Pd(OAc)₂ (5

mol%), PCy₃,

Toluene, 110°C

12 h 84%

Analytical Validation & Troubleshooting
To ensure absolute trustworthiness in your synthetic workflow, utilize the following analytical

markers for 4-Methyl-3-nitrobenzoyl fluoride and its derivatives:

Infrared (IR) Spectroscopy: The starting aroyl fluoride exhibits a distinct, high-frequency

carbonyl stretch (C=O) at approximately 1800–1820 cm⁻¹. Successful amidation is

confirmed by the shift of this peak to the standard amide region (1640–1680 cm⁻¹).

¹⁹F NMR Spectroscopy: The starting material will show a highly deshielded fluorine

resonance. The complete disappearance of the acyl fluoride signal guarantees full

conversion, serving as a definitive, quantitative validation metric prior to purification[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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